Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate
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Overview
Description
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with diethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting ethyl 2-bromopropanoate with diethylamine: in the presence of a base such as sodium hydroxide.
Adding carbon disulfide: to the reaction mixture to form the carbonothioyl group.
Purification: of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: by using larger quantities of reactants and solvents.
Optimizing reaction conditions: to maximize yield and minimize impurities.
Implementing purification techniques: suitable for large-scale production, such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is used in various scientific research fields, including:
Chemistry: As a reagent for synthesizing complex molecules and studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The carbonothioyl group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(ethoxycarbonothioyl)sulfanyl propanoate
- Methyl 2-[(diethylamino)oxy]carbonothioyl}sulfanyl propanoate
- Butyl 2-(ethoxycarbonothioyl)sulfanyl propanoate
Uniqueness
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications .
Properties
CAS No. |
608523-08-6 |
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Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
ethyl 2-(diethylaminooxycarbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO3S2/c1-5-11(6-2)14-10(15)16-8(4)9(12)13-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
WJNPSZCWSBEVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)OC(=S)SC(C)C(=O)OCC |
Origin of Product |
United States |
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